molecular formula C6H7N3 B13699223 3,5-Dimethyl-1H-pyrazole-1-carbonitrile CAS No. 27257-91-6

3,5-Dimethyl-1H-pyrazole-1-carbonitrile

Cat. No.: B13699223
CAS No.: 27257-91-6
M. Wt: 121.14 g/mol
InChI Key: MEUVFKYADQUUKM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carbonitrile: is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole, which is then treated with cyanogen bromide to yield 3,5-Dimethyl-1H-pyrazole-1-carbonitrile .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolato ligated complexes, which are valuable in coordination chemistry .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential antibacterial and antifungal activities. It is also investigated for its role in the development of new pharmaceuticals .

Industry: Industrially, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .

Properties

CAS No.

27257-91-6

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

3,5-dimethylpyrazole-1-carbonitrile

InChI

InChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3

InChI Key

MEUVFKYADQUUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C#N)C

Origin of Product

United States

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